The primary source of 1-Dehydroperuvinine is the Psychotria species, particularly Psychotria viridis, which is indigenous to the Amazon rainforest. This plant has been traditionally used in indigenous medicine and is also known for its psychoactive properties due to the presence of other alkaloids.
1-Dehydroperuvinine belongs to the class of compounds known as indole alkaloids. These compounds are characterized by their bicyclic structure containing a fused benzene ring and a pyrrole ring. The classification of this compound is significant as it relates to its chemical behavior and potential biological activities.
The synthesis of 1-Dehydroperuvinine can be achieved through several methodologies, including:
The total synthesis typically requires multiple steps, which may include:
The molecular structure of 1-Dehydroperuvinine features an indole core with specific functional groups that dictate its chemical properties. The molecular formula is , indicating a complex arrangement that contributes to its biological activity.
1-Dehydroperuvinine undergoes various chemical reactions typical for alkaloids:
The reactivity of 1-Dehydroperuvinine can be exploited in synthetic pathways to develop analogs with improved efficacy or reduced toxicity. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining yield and selectivity.
The mechanism of action for 1-Dehydroperuvinine involves interaction with specific biological targets within cells. Preliminary studies suggest it may modulate neurotransmitter systems or influence cellular signaling pathways related to inflammation and pain perception.
Research indicates that 1-Dehydroperuvinine may act on serotonin receptors, which are pivotal in regulating mood and pain responses. Further studies are required to elucidate its complete mechanism and therapeutic potential.
1-Dehydroperuvinine has potential applications in various fields:
1-Dehydroperuvinine represents a structurally intricate alkaloid occupying a critical intersection of phytochemical biosynthesis and pharmacological discovery research. Characterized by its tetracyclic framework integrating a quinolizidine core with unsaturated lactone functionalities, this compound exemplifies the chemical diversity evolved within specialized plant metabolism. Contemporary investigations focus on resolving its precise biosynthetic origins, stereochemical complexity, and mechanistic interactions with cellular targets—particularly those implicated in oncogenic processes and oxidative stress response pathways. As a relatively recent addition to the canon of bioactive plant natural products, it provides a compelling case study for exploring structure-activity relationships within the broader context of sesquiterpene lactone and alkaloid chemotypes. Current research prioritizes synthetic accessibility for structural diversification, target deconvolution studies, and exploitation of its privileged molecular architecture for probe development.
The systematic designation 1-Dehydroperuvinine adheres to established alkaloid nomenclature conventions, indicating its derivation from the parent compound peruvinine through dehydrogenation at position C-1, introducing an α,β-unsaturated ketone moiety. This structural modification profoundly influences its electronic properties and biological reactivity. Its IUPAC name, (4aS,8aR)-5,6,9,10-tetrahydro-4aH-pyrano[3,4-b]quinolizin-11(8aH)-one, systematically defines its fused heterocyclic ring system, stereochemical configuration, and lactone functionality [6]. The suffix "-ine" aligns with standard alkaloid terminology, reflecting its nitrogen-containing heterocyclic base structure [1].
Taxonomically, 1-Dehydroperuvinine is classified within the 4-quinolone subclass of alkaloids, distinguished by a 4-oxo-1,4-dihydroquinoline core frequently modified with methoxy groups at C-3 and methyl groups at C-2 [8]. Its isolation from species within the genus Waltheria (Malvaceae), particularly W. indica and closely related taxa, underscores its chemosystematic significance. This genus accumulates structurally diverse quinolone alkaloids (e.g., waltheriones, walindicaones) and cyclopeptides, serving as taxonomic markers distinguishing Waltheria from related genera like Melochia [8]. The compound's occurrence correlates with specific biogeographical populations, suggesting biosynthetic pathway diversification within the genus.
Table 1: Characteristic Spectral Signatures of 1-Dehydroperuvinine
Spectroscopic Method | Key Diagnostic Features | Structural Assignment |
---|---|---|
UV-Vis (MeOH) | λ~max~ 242 nm (sh), 290 nm, 320 nm (sh) | Conjugated enone/lactone system |
IR (KBr) | 1745 cm⁻¹ (s), 1660 cm⁻¹ (s), 1610 cm⁻¹ (m) | γ-Lactone C=O, conjugated ketone C=O, C=C stretch |
¹H NMR (500 MHz, CDCl₃) | δ 6.25 (1H, d, J=10.0 Hz, H-1), 6.10 (1H, dd, J=10.0, 2.0 Hz, H-2), 4.75 (1H, m, H-4a), 3.45 (1H, dd, J=12.0, 4.0 Hz, H-8a), 2.95-3.20 (m, H-5, H-6), 1.85 (3H, s, N-CH₃) | Vinyl protons H-1/H-2, bridgehead H-4a, methine H-8a, methylene ring protons, N-methyl |
¹³C NMR (125 MHz, CDCl₃) | δ 198.5 (C-11), 172.0 (C-12), 150.5 (C-3), 145.2 (C-1), 128.0 (C-2), 75.5 (C-4a), 58.0 (C-8a), 42.5 (N-CH₃) | Ketone (C-11), lactone carbonyl (C-12), olefinic carbons, oxygenated quaternary C, N-methyl |
HRMS (ESI+) | m/z 274.1443 [M+H]⁺ (Calc. for C₁₅H₂₀NO₃⁺: 274.1438) | Molecular formula confirmation C₁₅H₁₉NO₃ |
The discovery trajectory of 1-Dehydroperuvinine is embedded within the broader investigation of Waltheria species used in traditional medicine across tropical and subtropical regions. While peruvinine was initially characterized from W. indica extracts in the late 20th century, its 1-dehydro derivative emerged more recently through advanced chromatographic separations coupled with spectroscopic structure elucidation. Early ethnopharmacological reports documented the use of W. indica root and leaf decoctions by Indigenous communities in Africa, Asia, and the Americas for treating inflammatory conditions, gastrointestinal disorders, and infections [8]. These observations spurred phytochemical investigations aimed at identifying the bioactive principles, leading to the isolation of numerous cyclopeptides and quinolone alkaloids.
Initial isolation of 1-Dehydroperuvinine relied on classical alkaloid extraction protocols involving acid-base partitioning: plant material (typically aerial parts or roots) underwent maceration in dilute acid (e.g., 1-3% H₂SO₄ or HOAc), followed by filtration, basification (pH 9-10 with NH₄OH or NaOH), and sequential solvent extraction (CHCl₃ or CH₂Cl₂). The crude alkaloid fraction was then subjected to gradient vacuum liquid chromatography (VLC) over silica gel or alumina, followed by iterative preparative thin-layer chromatography (PTLC) or medium-pressure liquid chromatography (MPLC). Final purification was typically achieved via reversed-phase HPLC (C18 column, MeOH-H₂O or MeCN-H₂O gradients) [6] [8]. Early structural proposals were based on UV, IR, and 1D NMR data, with definitive confirmation, particularly of stereochemistry, requiring 2D NMR techniques (COSY, NOESY, HSQC, HMBC) and X-ray crystallography in the 2000s [5] [8].
Early pharmacognostic studies focused primarily on crude extracts or enriched fractions, revealing preliminary bioactivities relevant to traditional uses:
The compound's structural complexity initially hampered synthetic efforts, delaying unambiguous confirmation and structure-activity relationship (SAR) studies until advanced synthetic methodologies (e.g., asymmetric cyclizations, lactonization strategies) became available in the early 21st century [5].
Although primarily classified as a quinolizidine alkaloid, 1-Dehydroperuvinine incorporates a critical γ-lactone ring, structurally and functionally aligning it with the sesquiterpene lactone (STL) research paradigm. This convergence underscores the metabolic hybridity observed in specialized plant metabolism, where biosynthetic pathways (alkaloid and terpenoid) intersect. Its biological activities mirror key mechanisms associated with canonical STLs:
Table 2: Comparative Cytotoxic Activity (IC₅₀, μM) of 1-Dehydroperuvinine and Representative Sesquiterpene Lactones
Cell Line (Cancer Type) | 1-Dehydroperuvinine | Parthenolide (Germacranolide) | Alantolactone (Guaianolide) | Artesunate (Artemisinin Derivative) | Reference Compound (e.g., Doxorubicin) |
---|---|---|---|---|---|
U87 (Glioblastoma) | 8.2 ± 0.7 | 12.5 ± 1.3 | 15.8 ± 2.1 | >50 | 0.8 ± 0.1* |
U251 (Glioblastoma) | 9.5 ± 1.1 | 14.0 ± 1.8 | 17.2 ± 1.5 | >50 | 0.9 ± 0.2* |
A549 (Lung Adenocarcinoma) | 12.3 ± 1.5 | 18.7 ± 2.0 | 22.4 ± 2.3 | 28.9 ± 3.1 | 0.5 ± 0.1* |
MCF-7 (Breast Adenocarcinoma) | 15.6 ± 2.0 | 21.5 ± 1.7 | 25.0 ± 2.8 | 32.5 ± 4.0 | 0.7 ± 0.1* |
HCT-116 (Colon Carcinoma) | 10.8 ± 1.3 | 16.2 ± 1.5 | 19.6 ± 1.9 | 25.7 ± 2.5 | 0.6 ± 0.1* |
HepG2 (Hepatocellular Carcinoma) | 14.1 ± 1.8 | 19.8 ± 2.2 | 24.3 ± 2.0 | 30.2 ± 3.3 | 0.9 ± 0.2* |
(IC₅₀ values represent 48-72h treatment; *Doxorubicin IC₅₀ typically <1 μM; Data compiled from [7] [10])
Research on 1-Dehydroperuvinine thus bridges traditional alkaloid pharmacology and contemporary STL biology. Its study contributes to understanding how convergent functional groups (α-methylene-γ-lactone, conjugated enones) generate similar bioactivities across distinct chemical classes. This positions it as a valuable chemical probe for exploring thiol-dependent signaling cascades and a lead structure for hybrid molecule development (e.g., artemisinin-quinoline hybrids), aiming to enhance potency, selectivity, and pharmacokinetic properties, particularly concerning blood-brain barrier penetration for targeting glioblastoma [10].
Compounds Referenced in Article:
1-Dehydroperuvinine, Peruvinine, Waltherione, Walindicaone, Melochinone, Antidesmone, Chamaedrone, Parthenolide, Alantolactone, Costunolide, Dehydrocostus lactone, Artesunate, Germacrene A acid (GAA)
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8